

9-Hexadecenoic acid structure and chemical formula.

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An In-depth Technical Guide to **9-Hexadecenoic Acid**: Structure, Properties, and Biological Significance

Authored by: Gemini Al

Abstract: **9-Hexadecenoic acid**, a monounsaturated fatty acid with the chemical formula C₁₆H₃₀O₂, is a molecule of significant interest in metabolic research and drug development. This technical guide provides a comprehensive overview of its chemical structure, isomers, and physicochemical properties. It details established experimental protocols for the extraction and analysis of **9-Hexadecenoic acid** and its derivatives. Furthermore, this guide elucidates a key signaling pathway involving the most common isomer, palmitoleic acid, highlighting its role as a lipokine in modulating metabolic processes through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of **9-Hexadecenoic acid**.

Chemical Structure and Formula

9-Hexadecenoic acid is a fatty acid characterized by a 16-carbon chain with a single double bond located at the ninth carbon atom from the carboxyl group.[1][2] Its chemical formula is C₁₆H₃₀O₂.[2][3][4][5][6][7] The presence and configuration of this double bond give rise to different geometric isomers, most notably the cis and trans forms, which exhibit distinct physical properties and biological functions.



- cis-9-Hexadecenoic Acid (Palmitoleic Acid): This is the most common naturally occurring isomer.[8] The chemical structure is CH₃(CH₂)₅CH=CH(CH₂)⁊COOH.[1][9] In this configuration, the hydrogen atoms on the carbons of the double bond are on the same side, resulting in a kink in the hydrocarbon chain. Palmitoleic acid is classified as an omega-7 monounsaturated fatty acid.[1]
- trans-9-Hexadecenoic Acid (Palmitelaidic Acid): In this isomer, the hydrogen atoms are on opposite sides of the double bond, resulting in a more linear structure, similar to that of saturated fatty acids.[5][10] Palmitelaidic acid is primarily found in partially hydrogenated vegetable oils and dairy products.[10]

Other positional isomers, such as sapienic acid (cis-6-Hexadecenoic acid) and hypogeic acid (cis-7-Hexadecenoic acid), also exist in biological systems and are subjects of ongoing research.[11][12]

Physicochemical Properties

The quantitative physicochemical properties of the primary isomers of **9-Hexadecenoic acid** are summarized in the table below. These properties are critical for understanding the behavior of these molecules in both biological and experimental settings.



Property	cis-9-Hexadecenoic Acid (Palmitoleic Acid)	trans-9- Hexadecenoic Acid (Palmitelaidic Acid)	References
Molecular Formula	C16H30O2	C16H30O2	[2][3][4][5][6][7]
Molecular Weight	254.41 g/mol	254.41 g/mol	[2][4][5][6]
CAS Number	373-49-9	10030-73-6	[5][6][8]
Appearance	Almost clear, colorless liquid	Solid	[7]
Melting Point	-0.1 to 3 °C	Data not readily available	[7][11]
Boiling Point	174 - 176 °C at 15 mmHg	Data not readily available	[7]
Density	0.894 - 0.900 g/mL	Data not readily available	[7][11]
Refractive Index	1.460	Data not readily available	[7]
Octanol/Water Partition Coefficient (logP)	5.328 - 6.4	5.328 (Predicted)	[4][8][13]

Biological Significance and Signaling Pathway

Palmitoleic acid (cis-**9-Hexadecenoic acid**) is recognized not just as a component of lipids but as a bioactive signaling molecule, or "lipokine." It is primarily synthesized endogenously from palmitic acid by the enzyme Stearoyl-CoA desaturase-1 (SCD1), which is highly expressed in the liver and adipose tissue.[1][11]

Animal and cell culture studies have demonstrated that palmitoleic acid has anti-inflammatory properties and can improve insulin sensitivity in the liver and skeletal muscles.[1] Many of these metabolic effects are mediated through its role as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARa).[1][10] The activation of PPARa by palmitoleic



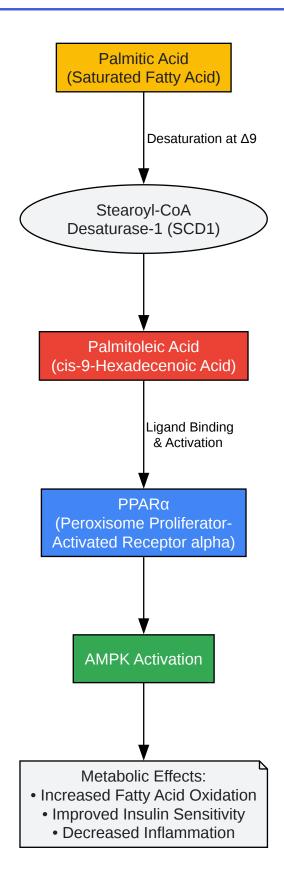
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acid leads to the regulation of genes involved in fatty acid oxidation and glucose metabolism. This signaling cascade often involves the activation of AMP-activated protein kinase (AMPK).

Below is a diagram illustrating the biosynthesis of palmitoleic acid and its subsequent activation of the PPAR α signaling pathway.





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Caption: Biosynthesis of Palmitoleic Acid and its PPARα-mediated signaling pathway.



Experimental Protocols

The accurate analysis and quantification of **9-Hexadecenoic acid** in various matrices are crucial for research. Below are detailed methodologies for its extraction and analysis.

Extraction of 9-Hexadecenoic Acid from Biological Samples (e.g., Tissues, Cells)

This protocol is based on standard lipid extraction methods.

- Homogenization: Weigh the tissue or cell pellet and homogenize it in a cold chloroform/methanol mixture (2:1, v/v). Use a sufficient volume of solvent to ensure complete immersion and disruption of the sample.
- Phase Separation: Add 0.25 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
- Lipid Collection: The lower organic phase contains the total lipids. Carefully aspirate this phase using a glass Pasteur pipette and transfer it to a new, clean glass tube.
- Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge.
- Saponification and Methylation (for GC-MS analysis):
 - Resuspend the dried lipid extract in a known volume of methanolic NaOH.
 - Heat the mixture at 80-100°C for 1-2 hours to saponify the fatty acids.
 - After cooling, add a methylation agent such as boron trifluoride-methanol complex (BF₃-methanol) and heat again to convert the free fatty acids to their fatty acid methyl esters (FAMEs).
 - Add hexane and water to extract the FAMEs into the upper hexane layer.
 - Collect the hexane layer for analysis.



Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid isomers. The following provides a typical workflow for the analysis of **9-Hexadecenoic acid** as its methyl ester (**9-Hexadecenoic acid**, methyl ester).

- Instrumentation: An Agilent 6890N Gas Chromatograph coupled with a 5973 Mass Selective Detector or an equivalent system can be used.
- Column: A non-polar capillary column, such as an HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 μm film thickness), is suitable for separating FAMEs.
- Injection: Inject 1-2 μL of the sample in splitless mode. The injector temperature is typically set to 250-280°C.
- Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 60-80°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10-20°C/min to 250-280°C.
 - Final hold: Maintain the final temperature for 5-10 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Acquisition Mode: Scan mode (e.g., m/z 50-550) for identification. Selected Ion Monitoring
 (SIM) mode can be used for enhanced sensitivity in quantification.
- Identification: Compare the resulting mass spectra and retention times with those of known standards and reference libraries such as the NIST Mass Spectral Library. The methyl ester of **9-Hexadecenoic acid** will have a characteristic fragmentation pattern.



Below is a diagram representing the experimental workflow for the extraction and analysis of **9- Hexadecenoic acid**.



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Caption: General experimental workflow for 9-Hexadecenoic acid analysis.

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